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Melanocyte protein Pmel 17 precursor (209-217) - 162558-10-3

Melanocyte protein Pmel 17 precursor (209-217)

Catalog Number: EVT-244053
CAS Number: 162558-10-3
Molecular Formula: C46H72N10O15
Molecular Weight: 1005.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL; gp100; pmel17
Overview

Melanocyte protein PMEL 17 precursor, also known as premelanosome protein or glycoprotein 100, is a crucial protein encoded by the PMEL gene in humans. This protein is primarily expressed in melanosomes, the organelles responsible for melanin production in melanocytes, and is involved in melanosome maturation, melanogenesis, and the polymerization of melanin. The PMEL protein undergoes extensive post-translational modifications and proteolytic processing to form fibrillar structures that are essential for the structural integrity of melanosomes .

Source and Classification

PMEL is classified as a type I transmembrane glycoprotein, characterized by a single membrane-spanning domain with a large extracellular region. It is predominantly found in pigment cells of the skin and eyes, and its expression is regulated by the microphthalmia-associated transcription factor. The protein has several aliases including PMEL, SILV, gp100, and Pmel17, reflecting its diverse roles in pigmentation and melanoma biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of PMEL begins in the endoplasmic reticulum as an integral membrane glycoprotein. It undergoes several post-translational modifications, including N-linked glycosylation and cleavage by various proteases. The processing involves proprotein convertases and other enzymes that facilitate the generation of smaller peptide fragments from the full-length protein. These fragments can then assemble into amyloid-like fibrils within the melanosome .

The peptide PMEL 209-217 has been identified as a significant immunogenic epitope derived from PMEL, which shows promise as a vaccine candidate against melanoma. This peptide is generated through cytosolic processing by proteasomes and is presented independently of transporter-associated proteins (TAP), enhancing its potential for therapeutic applications .

Molecular Structure Analysis

Structure and Data

PMEL consists of 661 amino acids with a molecular weight of approximately 100 kDa. Its structure includes a short signal peptide, followed by an extensive luminal domain that can be divided into several subdomains based on sequence homology. Key features include:

  • N-terminal Region: Contains three N-glycosylation sites and cysteine residues for disulfide bonding.
  • Polycystic Kidney Disease Domain: A domain with homology to known structural domains, predicted to adopt a β-sheet conformation.
  • Amyloidogenic Region: This region is critical for the formation of fibrils that contribute to melanosomal architecture .

The structural integrity of PMEL is essential for its function in melanin synthesis and storage.

Chemical Reactions Analysis

Reactions and Technical Details

PMEL undergoes several chemical reactions during its maturation process:

  1. Proteolytic Cleavage: Various proteases cleave PMEL into smaller fragments that can aggregate into amyloid fibrils.
  2. Glycosylation: N-linked oligosaccharides are added during synthesis, which are crucial for proper folding and stability.
  3. Melanin Polymerization: PMEL accelerates the polymerization of melanin precursors such as 5,6-dihydroxyindole-2-carboxylic acid, facilitating melanin formation within melanosomes .

These reactions highlight PMEL's role not only as a structural component but also as an active participant in pigment synthesis.

Mechanism of Action

Process and Data

PMEL functions primarily through its role in the formation of fibrillar structures within melanosomes. The mechanism involves:

  • Fibril Formation: Following proteolytic cleavage, fragments of PMEL self-assemble into fibrils that provide a scaffold for melanin deposition.
  • Melanogenesis Regulation: By interacting with melanogenic enzymes such as tyrosinase, PMEL influences the rate of melanin production.
  • Immunogenic Presentation: The peptide PMEL 209-217 can be presented on major histocompatibility complex molecules, eliciting immune responses against melanoma cells .

This multifaceted mechanism underscores PMEL's importance in both pigmentation and immunological contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PMEL exhibits several notable physical and chemical properties:

  • Solubility: As a glycoprotein, PMEL is soluble in aqueous environments due to its hydrophilic regions.
  • Stability: The presence of disulfide bonds contributes to the stability of its structure under physiological conditions.
  • Aggregation Behavior: The amyloidogenic nature allows PMEL to form stable aggregates that are resistant to denaturation .

These properties are critical for its function in melanosome integrity and melanin production.

Applications

Scientific Uses

PMEL has significant applications in cancer research and treatment:

  • Vaccine Development: The peptide PMEL 209-217 has been utilized in vaccine formulations aimed at eliciting immune responses against melanoma. Clinical trials have demonstrated its efficacy in improving patient outcomes when combined with other therapies .
  • Target for Immunotherapy: As a tumor-associated antigen, PMEL serves as a target for developing immunotherapeutic strategies against melanoma. Variants of the PMEL peptide have shown enhanced immunogenicity, making them promising candidates for further research .
Structural Characterization of Melanocyte Protein PMEL 17 Precursor (209-217)

Primary Sequence Analysis of PMEL 209-217 Fragment

The PMEL 209-217 fragment corresponds to a nonapeptide (9-amino acid segment) derived from the human melanocyte-specific protein PMEL17 (also known as gp100 or SILV). This peptide represents amino acid residues 209 to 217 within the full-length 661-amino acid PMEL17 precursor protein. The native human sequence is ITDQVPFSV (Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val), with a molecular formula of C₄₆H₇₂N₁₀O₁₅ and a molecular weight of 1005.12 Da [1]. Position 210 features threonine (T), which serves as a secondary anchor residue for binding to the human leukocyte antigen (HLA)-A*0201 molecule – the most prevalent MHC class I allele in melanoma patients [1] [3].

A clinically significant modified variant substitutes methionine (M) for threonine at position 210, resulting in the sequence IMDQVPFSV (Ile-Met-Asp-Gln-Val-Pro-Phe-Ser-Val). This modified peptide has a molecular formula of C₄₇H₇₄N₁₀O₁₄S₁ and a molecular weight of 1035.2 Da [1] [5]. The substitution replaces a polar uncharged residue (Thr) with a non-polar sulfur-containing residue (Met), fundamentally altering the peptide's biochemical properties and interaction dynamics with the HLA-A*0201 binding groove.

Table 1: Primary Structural Characteristics of PMEL 209-217 Variants

PropertyNative Peptide (ITDQVPFSV)Modified Peptide (IMDQVPFSV)
Amino Acid SequenceITDQVPFSVIMDQVPFSV
Molecular FormulaC₄₆H₇₂N₁₀O₁₅C₄₇H₇₄N₁₀O₁₄S₁
Molecular Weight (Da)1005.121035.2
CAS Registry Number162558-10-3181477-43-0
Key Residue Position 210Threonine (Polar)Methionine (Hydrophobic)

Post-Translational Modifications in PMEL 209-217 Epitope Processing

The generation of the PMEL 209-217 epitope involves a tightly regulated series of post-translational modifications (PTMs) and proteolytic processing events within melanocytes and melanoma cells. Full-length PMEL17 is synthesized as a type I transmembrane glycoprotein in the endoplasmic reticulum (ER). Within the ER, it undergoes initial N-glycosylation and disulfide bond formation [2] [6]. Unlike other melanosomal proteins (e.g., tyrosinase, TYRP1, DCT), PMEL17 is rapidly processed in the ER and early Golgi compartments, facilitating its direct targeting to stage I melanosomes [2] [8].

Proteolytic processing is critical for liberating the 209-217 fragment and enabling its eventual presentation by MHC class I molecules. Key processing steps include:

  • Furin-mediated Cleavage: A proprotein convertase (likely furin) cleaves the full-length precursor at a conserved site within the trans-Golgi network, generating an N-terminal fragment (Mα) and a C-terminal fragment (Mβ) containing the transmembrane domain [1] [8].
  • ADAM Protease Activity: A "sheddase" (potentially ADAM10 or ADAM17) further processes the protein, facilitating the release of the Mα fragment into the melanosomal lumen [1] [9].
  • Melanosomal Proteases: Within stage I/II melanosomes, the Mα fragment undergoes additional proteolysis by resident proteases (e.g., cathepsins or other lysosomal proteases), generating smaller peptides including the 209-217 fragment [8] [9]. This step occurs concurrently with the Mα fragment's assembly into functional amyloid fibrils that form the melanosomal matrix [8].
  • γ-Secretase Cleavage: The remaining transmembrane fragment (Mβ) is ultimately digested by γ-secretase [8].

Table 2: Key Post-Translational Modifications and Processing Steps for PMEL17 Relevant to 209-217 Epitope Generation

Processing StepLocationKey Enzymes/ProcessesOutcomeRelevance to 209-217 Epitope
N-GlycosylationEndoplasmic ReticulumOligosaccharyltransferaseAdds N-linked glycans; aids foldingMay influence initial accessibility
Initial Cleavagetrans-Golgi NetworkProprotein convertase (e.g., Furin)Generates Mα and Mβ fragmentsLiberates region containing 209-217
Ectodomain SheddingPlasma Membrane / EndosomesADAM family metalloproteasesReleases Mα fragmentAllows Mα access to endosomal system
Amyloidogenic ProcessingStage I MelanosomesLow pH, Melanosomal proteases (e.g., Cathepsins)Mα fragments form amyloid fibrils; Further cleavagePotential liberation of 209-217 fragment within melanosome
Final DegradationLysosomes / Melanosomesγ-Secretase, Lysosomal hydrolasesDegrades transmembrane remnant (Mβ)Completes turnover

Expression of the PMEL gene itself is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF), linking epitope availability to melanocyte differentiation status [8] [10]. The liberated 209-217 peptide is then translocated into the cytosol via peptide transporters (TAP), further trimmed by cytosolic peptidases, and finally loaded onto HLA-A*0201 molecules in the ER for cell surface presentation to CD8+ T cells [3].

Comparative Analysis of Human vs. Murine PMEL 209-217 Homologs

The PMEL protein is evolutionarily conserved, with the mouse homolog (often termed pmel17 or silver) sharing approximately 76% amino acid identity with human gp100 overall [4] [7]. However, significant divergence occurs within the region encompassing the HLA-A*0201-restricted 209-217 epitope and its homologous murine sequence.

The human PMEL 209-217 sequence is ITDQVPFSV. The corresponding homologous sequence in murine PMEL is ITDQVPFSV – identical to the human sequence [3] [4]. Despite this sequence identity within the 209-217 fragment itself, critical differences exist in the flanking regions and in the context of MHC restriction:

  • MHC Restriction Differences: While the human epitope is presented by HLA-A*0201, the homologous murine sequence is naturally presented by H-2Dᵇ in C57BL/6 mice, not an H-2Kᵇ analog of HLA-A2 [4].
  • Immunogenicity Disparity: The identical peptide (ITDQVPFSV) exhibits poor immunogenicity in both species when used in its native form. Immunization of HLA-A2 transgenic mice with the native human peptide elicits minimal CD8+ T cell responses [3]. Similarly, immunization of wild-type C57BL/6 mice with recombinant vaccinia virus encoding mouse gp100 (rVVmgp100) fails to generate significant T cell responses against the native epitope [4].
  • Cross-Reactive Immunization Strategy: Crucially, immunization of C57BL/6 mice with recombinant vaccinia virus encoding human gp100 (rVVhgp100) elicits a potent CD8+ T cell response cross-reactive with the murine epitope [4]. This highlights that differences outside the core nonamer, particularly within other potential epitopes, are responsible for breaking tolerance. The key immunogenic epitope in mice in this context is hgp100₂₅–₃₃ (KVPRNQDWL), which differs from mgp100₂₅–₃₃ (EGSRNQDWL) at positions 1-3 [4]. The human sequence binds H-2Dᵇ with ~100-fold higher affinity than the murine peptide due to these N-terminal differences (Lys/Val/Pro vs Glu/Gly/Ser), enabling T cell priming [4].

Table 3: Comparative Analysis of Human and Murine PMEL 209-217 Context

FeatureHuman SystemMurine SystemFunctional Consequence
PMEL 209-217 SequenceITDQVPFSVITDQVPFSV (Identical)Sequence conservation suggests functional importance
Restricting MHC MoleculeHLA-A*0201H-2DᵇDifferent MHC molecules govern presentation
Native Peptide ImmunogenicityPoor immunogen in patients and HLA-A2 Tg micePoor immunogen in C57BL/6 miceTolerance to self-epitope in both species
Immunization with HomologModified peptide (IMDQVPFSV) usedHuman gp100 protein/DNA usedXenogeneic vaccination breaks tolerance
Key Immunogenic Epitope (Example)hgp100₂₀₉₋₂₁₇ (Modified)hgp100₂₅–₃₃ (KVPRNQDWL)Species-specific sequence differences enable cross-reactive T cell priming

Methionine Substitution at Position 210: Impact on Tertiary Structure

The substitution of threonine (T) with methionine (M) at position 210 (T210M) in the modified peptide IMDQVPFSV represents a rationally designed alteration to enhance immunogenicity. This modification was engineered based on the known anchor residue preferences of the HLA-A*0201 binding groove, which favors large hydrophobic residues like methionine, leucine, or phenylalanine at the secondary anchor position (P2) [1] [3].

The structural and functional consequences of this single amino acid change are profound:

  • Enhanced MHC Binding Affinity: Biophysical assays demonstrate that the T210M substitution significantly increases the peptide's affinity for HLA-A0201. The dissociation rate of the IMDQVPFSV-HLA-A0201 complex is considerably slower than that of the native ITDQVPFSV complex [3]. Studies using RMA-S cells (deficient in endogenous peptide loading) confirmed the modified peptide stabilizes "empty" HLA-A*0201 molecules much more efficiently than the native peptide [1] [3].
  • Increased Complex Stability: The slower dissociation rate translates directly into a longer half-life for the peptide-MHC (pMHC) complex on the surface of antigen-presenting cells (APCs). This prolonged stability is critical for effective T cell receptor (TCR) engagement and the formation of a stable immunological synapse between the APC and the cognate T cell [3]. Sustained signaling through the TCR is required for full T cell activation and clonal expansion.
  • Structural Basis: While direct high-resolution structures of both peptides bound to HLA-A0201 were not provided in the search results, the biophysical data strongly suggests that the Met side chain at P2 fills the B pocket of HLA-A0201 more effectively than Thr. The larger, hydrophobic Met side chain likely forms stronger van der Waals interactions with the hydrophobic residues lining this pocket compared to the smaller, polar Thr residue. This tighter fit stabilizes the peptide-MHC complex without altering the peptide's conformation recognized by the TCR, as T cells raised against IMDQVPFSV cross-react with ITDQVPFSV [1] [3] [5].
  • Immunological Synapse Efficacy: The increased stability of the IMDQVPFSV-HLA-A*0201 complex directly correlates with its superior ability to trigger interferon-gamma (IFN-γ) release by specific T cells and to prime naïve T cell responses in vivo. The native peptide forms unstable complexes that fail to sustain the TCR signaling duration required for full activation [3].

Table 4: Biophysical and Immunological Impact of T210M Substitution in PMEL 209-217

ParameterNative Peptide (ITDQVPFSV)Modified Peptide (IMDQVPFSV)Fold Change/Improvement
HLA-A*0201 Binding AffinityIntermediate (~100 nM)High~100-fold increase
Complex Dissociation RateFastSlowSignificantly slower
Half-life of pMHC ComplexShortLong>3-fold longer [1]
Stabilization of "Empty" HLA-A2 on RMA-SWeakStrong~2-3 log increase
Induction of IFN-γ from T cellsWeakStrong~3-log increase in potency
Priming of Naïve T Cell ResponsesMinimalRobustClinically effective

The T210M-modified peptide (IMDQVPFSV) thus overcomes the intrinsic poor immunogenicity of the self-antigen not primarily by evading T cell tolerance – as studies in epitope-knockout transgenic mice showed tolerance was not the major barrier [3] – but by forming a more stable target structure (pMHC complex) that effectively engages and activates pre-existing, albeit low-affinity, autoreactive T cells. This underscores the critical role of peptide-MHC complex stability as a determinant of immunodominance, particularly for self/tumor antigens [1] [3] [5].

Properties

CAS Number

162558-10-3

Product Name

Melanocyte protein Pmel 17 precursor (209-217)

Molecular Formula

C46H72N10O15

Molecular Weight

1005.12

Synonyms

Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217)

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